Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-
Description
Chemical Structure and Properties Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- (IUPAC name), also referred to as 1-chloro-4-[(4-nitrophenoxy)methyl]benzene, is a nitroaromatic compound with the molecular formula C₁₃H₁₀ClNO₄ and a molecular weight of 291.03 g/mol . Its structure comprises a chlorinated benzene ring linked via a methylene bridge to a 4-nitrophenoxy group. The compound is synthesized through nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions, typically using polar aprotic solvents like THF or acetone .
Properties
CAS No. |
5442-44-4 |
|---|---|
Molecular Formula |
C13H10ClNO3 |
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
InChI Key |
NQKCYXDZXDGEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Halogenated Intermediate
- The starting material, 4-nitrotoluene, is brominated or chlorinated at the benzylic position to form 4-nitrobenzyl bromide or chloride.
- This halogenation is typically conducted in the presence of a nonpolar, aprotic solvent such as carbon tetrachloride or dichloromethane, with a radical initiator or under photochemical conditions.
- The halogenated intermediate is isolated or used directly in the next step.
Ether Formation via Nucleophilic Substitution
- The halogenated 4-nitrobenzyl compound is reacted with 4-chlorophenol or a related phenol derivative.
- This reaction is carried out in polar aprotic solvents such as acetone, acetonitrile, dimethylformamide, or dimethyl sulfoxide, which enhance nucleophilicity and solubility.
- A base (e.g., potassium carbonate or sodium hydride) is used to deprotonate the phenol, generating the phenolate ion, which then attacks the benzylic halide to form the ether bond.
- The reaction temperature is controlled, often between ambient and 60°C, to optimize yield and minimize side reactions.
One-Pot Process Considerations
- Recent process improvements, as described in patent WO2016113741A1, suggest a one-pot synthesis where intermediate isolation steps are minimized.
- For example, the process for related pyrazole derivatives involves sequential dehydrogenation and nucleophilic substitution in the same polar aprotic solvent, without isolating intermediates.
- Applying similar principles, the preparation of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- could be optimized by using the same solvent system from halogenation through to ether formation.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature Range | Notes |
|---|---|---|---|---|
| Halogenation of 4-nitrotoluene | Bromine or chlorine, radical initiator | Nonpolar aprotic (e.g., CCl4) | 0–30°C | Formation of 4-nitrobenzyl halide |
| Nucleophilic substitution | 4-chlorophenol, base (K2CO3, NaH) | Polar aprotic (acetone, DMF) | 25–60°C | Formation of ether linkage |
| One-pot synthesis (analogous) | Dehydrogenation + substitution in sequence | Polar aprotic (acetone, DMF) | Controlled mild | Minimizes isolation, improves efficiency |
Research Findings and Process Optimization
- The use of polar aprotic solvents is critical to enhance nucleophilicity and stabilize intermediates during substitution reactions.
- Bases such as potassium carbonate are preferred for their mildness and ability to generate phenolate ions without excessive side reactions.
- Temperature control is essential to prevent decomposition of sensitive nitro groups and to maintain selectivity.
- One-pot processes reduce solvent use and purification steps, increasing overall yield and scalability.
- Literature patents emphasize the importance of solvent choice and reaction sequence to improve purity and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 1-hydroxy-4-[(4-nitrophenyl)methoxy]benzene.
Reduction: Formation of 1-chloro-4-[(4-aminophenyl)methoxy]benzene.
Oxidation: Formation of 1-chloro-4-[(4-carboxyphenyl)methoxy]benzene.
Scientific Research Applications
Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Spectral Data
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Physicochemical Properties
- Electron-Withdrawing Effects: The nitro group in the target compound enhances electrophilic substitution resistance compared to non-nitro analogues (e.g., 4-methoxybenzyl chloride, C₈H₉ClO, MW 156.61 ).
- Solubility : The target compound is less polar than sulfonyl derivatives (e.g., 1-chloro-4-[(4-nitrophenyl)sulfonyl]benzene) due to the absence of a sulfonyl group, impacting solubility in polar solvents .
- Thermal Stability : Nitroaromatic compounds like the target are generally stable but may decompose explosively under extreme heat (>200°C).
Stability and Toxicity
- Reduction Sensitivity : The nitro group in the target compound is reducible to an amine, a property exploited in pharmaceutical synthesis but requiring careful handling to avoid unintended reactions .
- Toxicity: Nitroaromatics are often mutagenic or carcinogenic. Sulfonyl derivatives (e.g., CAS 39055-84-0) may pose lower acute toxicity but higher environmental persistence .
Biological Activity
Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-
- Molecular Formula : C13H10ClN2O3
- Molecular Weight : 270.68 g/mol
- CAS Number : 100-00-5
Biological Activity Overview
Benzene derivatives, particularly those containing nitro and chloro groups, have been studied for their biological activities, including antimicrobial and anticancer properties. The presence of the nitrophenyl group is significant in determining the compound's reactivity and biological interactions.
The biological activity of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- can be attributed to several mechanisms:
- Electrophilic Substitution : The nitro group can undergo reduction reactions, leading to the formation of reactive intermediates that interact with cellular macromolecules.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, resulting in damage to DNA and proteins.
- Antimicrobial Activity : Studies indicate that benzene derivatives can inhibit bacterial growth through disruption of cell membrane integrity.
Antimicrobial Studies
Recent investigations have highlighted the antimicrobial properties of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound exhibits moderate antibacterial activity.
Cytotoxicity and Anticancer Properties
In vitro studies have assessed the cytotoxic effects of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
Case Studies
-
Case Study on Toxicity :
A toxicity study involving rats revealed that exposure to high doses of Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]- resulted in significant liver damage and alterations in hematological parameters. The observed symptoms included methemoglobinemia and oxidative damage to red blood cells. -
Environmental Impact Study :
Research on the biodegradability of this compound indicated that it undergoes transformation in aquatic environments, leading to the formation of less toxic metabolites. This highlights its potential environmental risks and the need for careful handling.
Q & A
Q. What are the critical steps for synthesizing 1-chloro-4-[(4-nitrophenyl)methoxy]benzene in a laboratory setting?
Synthesis typically involves nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nitro group, which activates the benzene ring for substitution. Key considerations include:
- Reagent selection : Use 4-nitrophenyl methanol as the nucleophile and 1-chloro-4-methoxybenzene as the substrate.
- Catalysis : Lewis acids (e.g., AlCl₃) enhance reaction efficiency by polarizing the C–Cl bond .
- Temperature control : Reactions are often conducted at 80–100°C to balance reactivity and side-product formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. The nitro group deshields adjacent protons (δ 7.5–8.5 ppm), while the methoxy group appears as a singlet near δ 3.8 ppm .
- IR spectroscopy : Strong absorbance at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C–O–C stretch) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H⁺] at m/z 279.04 for C₁₃H₁₀ClNO₃) .
Q. What are the standard protocols for assessing purity and stability during storage?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (typically >200°C for nitroaromatics) .
- Storage : Store in amber vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How can discrepancies between X-ray crystallography and spectroscopic data be resolved?
- Refinement protocols : Use SHELX software (e.g., SHELXL) to iteratively adjust atomic displacement parameters and hydrogen bonding networks. Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disorder .
- Validation tools : Cross-validate with PLATON’s ADDSYM algorithm to detect missed symmetry elements .
- Complementary techniques : Pair XRD with solid-state NMR to resolve ambiguities in molecular packing .
Q. What computational methods are recommended for modeling electronic properties?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.2 eV for nitroaromatics) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) using OPLS-AA force fields .
- Electrostatic potential maps : Visualize charge distribution to predict reactivity in cross-coupling reactions .
Q. What strategies mitigate electron density artifacts in XRD studies?
Q. How does the nitro group influence reactivity in cross-coupling reactions?
- Electrophilic activation : The nitro group enhances susceptibility to Suzuki-Miyaura coupling by lowering the LUMO energy.
- Catalyst selection : Use Pd(PPh₃)₄ with aryl boronic acids in DMF/H₂O (3:1) at 80°C .
- Side reactions : Monitor for nitro reduction (e.g., using Zn/HCl) by tracking UV-Vis absorbance at 400 nm .
Q. What in vitro models are suitable for studying receptor interactions?
- Estrogen receptor (ER) assays : Use competitive binding assays with ¹⁴C-labeled estradiol (IC₅₀ determination). Compare affinity to human ERα vs. non-mammalian receptors (e.g., alligator ER) .
- Cellular uptake studies : Employ fluorescence-tagged analogs (e.g., BODIPY-NO₂ derivatives) in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
